Structural Differentiation: 4-Methoxy vs. 4-Methylphenyl Substitution in the Quinazolinone Acetamide Series
The target compound bears a 4-methoxyphenyl acetamide substituent (MW 385.4 g/mol, C₂₃H₁₉N₃O₃), which differs from the 4-methylphenyl analog N-(4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (MW 369.4 g/mol, C₂₃H₁₉N₃O₂) by replacement of –OCH₃ with –CH₃ . This substitution introduces a hydrogen-bond acceptor and alters the electronic distribution (Hammett σₚ for –OCH₃ = –0.27 vs. –CH₃ = –0.17), which can significantly affect target binding, solubility, and metabolic stability. Among 14 quinazolinone acetamides tested, compounds with electron-donating substituents on the N-phenyl ring showed differential cytotoxicity profiles against MCF-7 and SiHA cell lines [1].
| Evidence Dimension | Structural and electronic differentiation |
|---|---|
| Target Compound Data | 4-OCH₃ substituent; MW 385.4; H-bond acceptor present |
| Comparator Or Baseline | 4-CH₃ analog (MW 369.4); no H-bond acceptor at this position |
| Quantified Difference | ΔMW = +16.0 g/mol; ΔHammett σₚ = –0.10 (more electron-donating); gain of H-bond acceptor capability |
| Conditions | Structural comparison based on molecular formula; biological implications inferred from class-level SAR [1] |
Why This Matters
The unique 4-methoxyphenyl pharmacophore provides a distinct chemical probe for SAR exploration that cannot be replicated by simple alkyl-substituted analogs, enabling interrogation of hydrogen-bonding interactions at target binding sites.
- [1] Hakim F, Salfi R, Bhikshapathi D, Khan A. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anticancer Agents Med Chem. 2022;22(5):926-932. View Source
